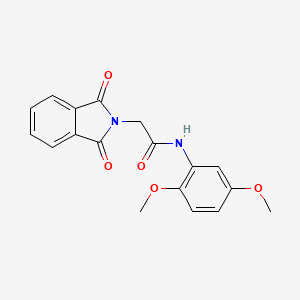

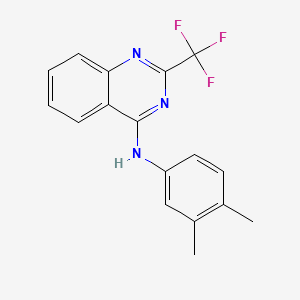

N-(3,4-dimethylphenyl)-2-(trifluoromethyl)-4-quinazolinamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

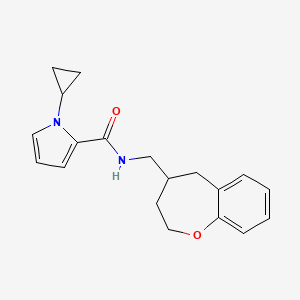

N-(3,4-dimethylphenyl)-2-(trifluoromethyl)-4-quinazolinamine (abbreviated as DMPTFQ) is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. DMPTFQ belongs to the class of quinazoline derivatives and contains a trifluoromethyl group, which makes it a highly reactive and versatile compound.

Applications De Recherche Scientifique

Spectral Analysis and Structural Insights : AG-1478, a compound closely related to N-(3,4-dimethylphenyl)-2-(trifluoromethyl)-4-quinazolinamine, has been studied for its UV-Vis absorption spectra in various solutions. This research provides valuable insights into the structure of the drug, revealing two stable conformers with distinct anisotropic properties and significant conformational changes in core and valence orbitals (Khattab, Chatterjee, Clayton, & Wang, 2016).

Cholinesterase Inhibition : Homobivalent dimers of quinazolinimines, similar in structure to this compound, have been synthesized and show significant inhibitory activities against cholinesterases, with selectivity toward butyrylcholinesterase (Decker, 2006).

Photophysical and Electronic Properties : The electron-donating effect of various amines on the charge transfer and photophysical properties of quinazoline derivatives has been explored. This research is crucial for understanding the potential of these compounds in organic semiconductor devices (Irfan, Chaudhry, & Al‐Sehemi, 2020).

Isotopic Atropisomers Synthesis : Research has been conducted on the asymmetric synthesis of isotopic atropisomers based on ortho-CH3/CD3 discrimination using quinazolinone derivatives. These compounds possess high rotational stability and slight optical rotation, indicating potential applications in stereochemistry and drug design (Miwa, Senda, Saito, Sato, Nakamura, & Kitagawa, 2022).

Antibacterial Activity : N(2),N(4)-disubstituted quinazoline-2,4-diamines have shown promising antibacterial activity against multidrug-resistant Staphylococcus aureus. These compounds present a potential for future development as antibacterial agents (Van Horn, Burda, Fleeman, Shaw, & Manetsch, 2014).

Antiviral Activity : The synthesis of (quinazolin-4-ylamino)methyl-phosphonates through microwave irradiation has been studied. Some of these synthesized compounds displayed anti-Tobacco mosaic virus (TMV) activity, indicating their potential in antiviral research (Luo, Hu, Wu, He, Jin, Yang, & Song, 2012).

Propriétés

IUPAC Name |

N-(3,4-dimethylphenyl)-2-(trifluoromethyl)quinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F3N3/c1-10-7-8-12(9-11(10)2)21-15-13-5-3-4-6-14(13)22-16(23-15)17(18,19)20/h3-9H,1-2H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNZWNBCWBALNAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=NC(=NC3=CC=CC=C32)C(F)(F)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl [8-(1,1-dimethylpropyl)-3-thioxo-1,2,4-triazaspiro[4.5]dec-2-yl]acetate](/img/structure/B5570732.png)

![2-chloro-N-(3'-cyano-1'H-spiro[cyclohexane-1,2'-naphthalen]-4'-yl)acetamide](/img/structure/B5570741.png)

![2-methyl-4-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-1,3-thiazole-5-carboxamide hydrochloride](/img/structure/B5570766.png)

![1-(methoxyacetyl)-N-[(1-phenylcyclohexyl)methyl]-4-piperidinecarboxamide](/img/structure/B5570769.png)

![3-(3-methoxyphenyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5570774.png)

![2-methoxy-3-{[3-(trifluoromethyl)phenyl]amino}naphthoquinone](/img/structure/B5570777.png)

![2,3,4-trimethyl-9-phenyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B5570790.png)

![1-(2-methoxyethyl)-4-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}piperazine](/img/structure/B5570793.png)

![N-(5-methyl-2-pyridinyl)-6-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]-3-pyridazinamine](/img/structure/B5570806.png)